

In-depth Technical Guide: 5-Bromo-4-fluoro-2-nitrobenzoic Acid

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Compound of Interest

Compound Name: 5-Bromo-4-fluoro-2-nitrobenzoic acid

Cat. No.: B572098

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CAS Number: 1330750-23-6

This technical guide provides a comprehensive overview of **5-Bromo-4-fluoro-2-nitrobenzoic acid**, a halogenated nitrobenzoic acid derivative. Due to the limited availability of public data for this specific compound, this guide focuses on the confirmed chemical identity and directs researchers to general methodologies and safety considerations for related compounds.

Chemical and Physical Properties

Quantitative experimental data for **5-bromo-4-fluoro-2-nitrobenzoic acid** is not widely available in published literature. The following table summarizes its basic chemical properties. Researchers are advised to perform their own characterization for specific applications.

Property	Value	Source
CAS Number	1330750-23-6	[1][2][3][4]
Molecular Formula	C ₇ H ₃ BrFNO ₄	[1][2][3][4]
Molecular Weight	264.01 g/mol	[5]
Appearance	Solid	[3]
Purity	>95% - 99%	[1][2][3]

Note: Physical properties such as melting point, boiling point, and solubility are not available in the reviewed literature.

Synthesis and Purification

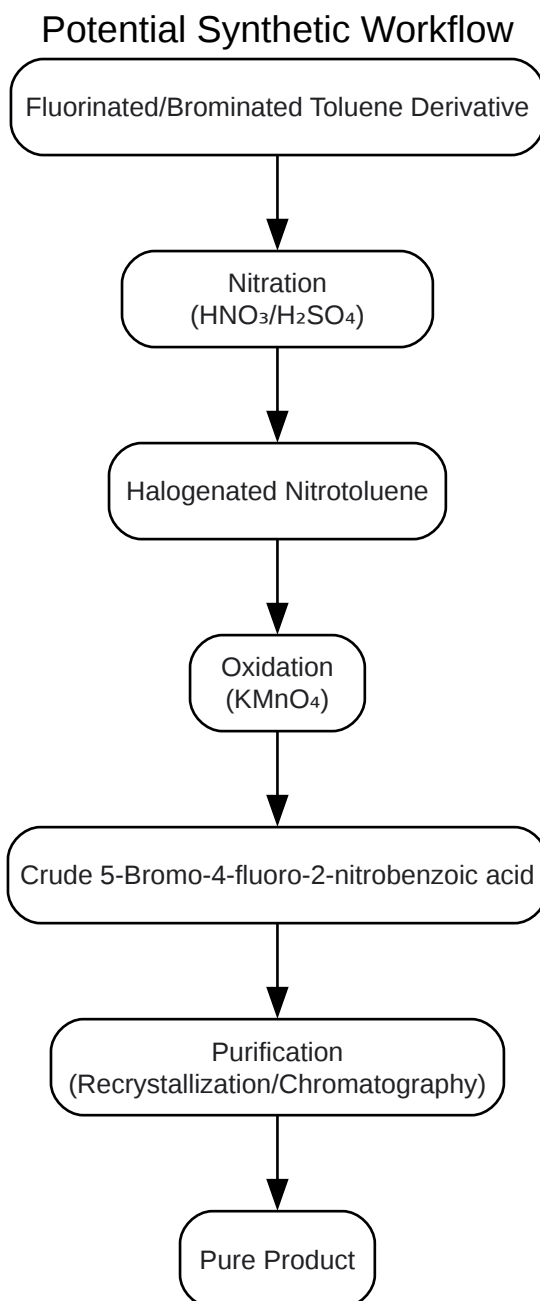
A specific, detailed experimental protocol for the synthesis of **5-bromo-4-fluoro-2-nitrobenzoic acid** is not readily found in peer-reviewed journals. However, the synthesis of structurally similar compounds, such as other fluorinated, brominated, and nitrated benzoic acids, typically involves multi-step synthetic routes.

General Synthetic Approach:

The synthesis would likely start from a commercially available fluorinated or brominated benzene derivative. Key reaction steps could include:

- Nitration: Introduction of a nitro group onto the aromatic ring using a mixture of nitric acid and sulfuric acid.
- Bromination/Fluorination: Halogenation of the aromatic ring, if not already present in the starting material.
- Oxidation: Conversion of a side chain (e.g., a methyl group) to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

The logical workflow for a potential synthesis is outlined in the diagram below.



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Caption: A generalized workflow for the synthesis of a substituted nitrobenzoic acid.

Purification Protocol:

Crude **5-bromo-4-fluoro-2-nitrobenzoic acid** would likely be purified by standard laboratory techniques such as:

- Recrystallization: Using a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to obtain crystalline solid.
- Column Chromatography: Using silica gel and an appropriate eluent to separate the desired product from impurities.

Spectroscopic Data

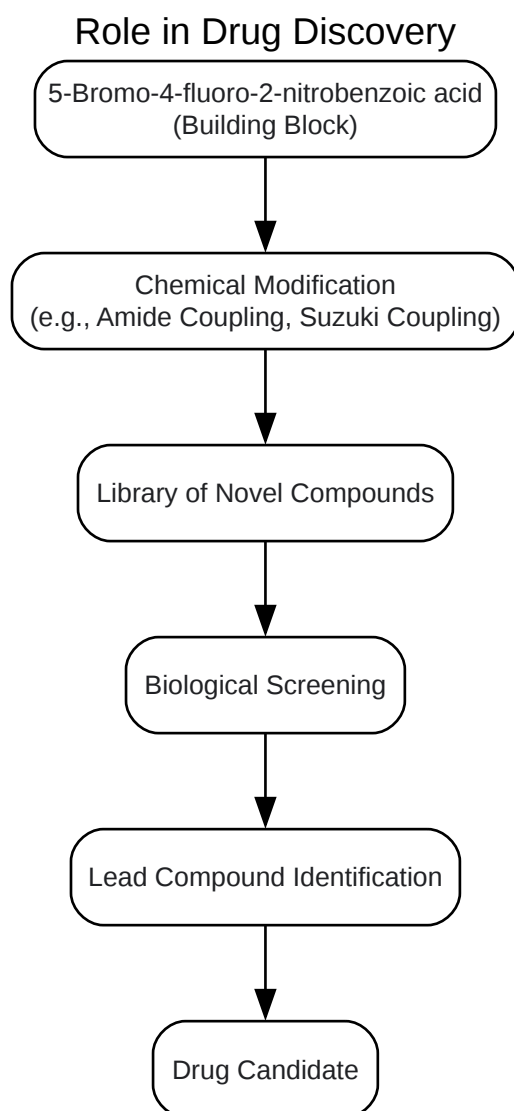
Specific spectroscopic data (^1H NMR, ^{13}C NMR, IR) for **5-bromo-4-fluoro-2-nitrobenzoic acid** is not available in the searched databases. For structurally similar compounds, the following characteristic signals would be expected:

- ^1H NMR: Aromatic protons would appear as complex multiplets in the downfield region (typically 7.0-8.5 ppm). The carboxylic acid proton would be a broad singlet at a very downfield chemical shift (>10 ppm).
- ^{13}C NMR: Aromatic carbons would resonate in the 110-150 ppm range. The carboxylic acid carbonyl carbon would be observed further downfield (>165 ppm).
- IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid (around 3000 cm^{-1}), a C=O stretch (around 1700 cm^{-1}), and C-NO₂ stretches (around 1530 and 1350 cm^{-1}).

Applications in Research and Drug Development

While specific biological activities or signaling pathway interactions for **5-bromo-4-fluoro-2-nitrobenzoic acid** have not been documented, fluorinated and halogenated benzoic acid derivatives are important building blocks in medicinal chemistry. The presence of fluoro, bromo, and nitro groups provides multiple reaction sites for further chemical modifications, making it a potentially valuable intermediate for the synthesis of novel pharmaceutical compounds.

The general role of such building blocks in drug discovery is illustrated below.



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Caption: The progression from a chemical building block to a drug candidate.

Safety and Handling

A specific Safety Data Sheet (SDS) for **5-bromo-4-fluoro-2-nitrobenzoic acid** is not publicly available. However, based on the safety information for structurally similar compounds like 4-bromo-5-fluoro-2-nitrobenzoic acid, the following hazards should be considered^[5]:

- Hazard Statements:
 - Causes skin irritation (H315).

- Causes serious eye irritation (H319).
- May cause respiratory irritation (H335).
- Precautionary Statements:
 - Wear protective gloves, protective clothing, eye protection, and face protection (P280).
 - IF ON SKIN: Wash with plenty of soap and water (P302 + P352).
 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).
 - IF INHALED: Remove person to fresh air and keep comfortable for breathing (P304 + P340).

It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, it is recommended to obtain the SDS from the supplier.

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